4-(5-Aminopyridin-2-yl)piperazin-2-one (CAS 926262-86-4) is a highly specialized, bifunctional heterocyclic building block widely procured for the synthesis of advanced targeted therapeutics, including kinase inhibitors and Factor Xa modulators. Structurally, it integrates a reactive 5-aminopyridine moiety—ideal for chemoselective cross-coupling—with a rigidified piperazin-2-one core. This specific configuration is selected by medicinal and process chemists to provide directional hydrogen bonding while systematically mitigating the basicity and metabolic liabilities associated with standard unsubstituted piperazines [1].
Substituting this compound with a standard piperazine analog, such as 1-(5-aminopyridin-2-yl)piperazine, fundamentally compromises the pharmacokinetic profile of the resulting drug candidate by retaining a highly basic secondary amine that drives hERG cardiotoxicity and rapid oxidative metabolism. Conversely, substituting with a carbocyclic analog like 4-(4-aminophenyl)piperazin-2-one eliminates the critical pyridine nitrogen, stripping away an essential hydrogen-bond acceptor required for hinge-region binding and significantly reducing aqueous solubility [1]. Procurement of the exact 4-(5-aminopyridin-2-yl)piperazin-2-one scaffold is therefore necessary to balance target affinity, metabolic stability, and process efficiency.
Standard piperazine rings often exhibit high basicity (pKa ~9.0), which correlates strongly with off-target hERG channel inhibition. By incorporating a lactam carbonyl, 4-(5-aminopyridin-2-yl)piperazin-2-one reduces the basicity of the adjacent nitrogen. Class-level pharmacokinetic profiling demonstrates that piperazin-2-ones consistently lower the basic pKa by 2.0 to 3.0 units compared to their unmodified piperazine counterparts, significantly expanding the therapeutic window [1].
| Evidence Dimension | Calculated/Measured basic pKa |
| Target Compound Data | pKa ~6.0 - 6.5 (piperazinone nitrogen) |
| Comparator Or Baseline | 1-(5-aminopyridin-2-yl)piperazine (pKa ~9.0) |
| Quantified Difference | ~2.5 unit reduction in basicity |
| Conditions | Physiological pH (7.4) modeling |
Lowering basicity prevents late-stage clinical failures due to cardiotoxicity, making this lactam a safer procurement choice for systemic therapeutics.
Unsubstituted piperazines are highly susceptible to cytochrome P450-mediated oxidative metabolism, specifically alpha-oxidation leading to ring opening or dealkylation. The pre-oxidized piperazin-2-one core in 4-(5-aminopyridin-2-yl)piperazin-2-one blocks this primary metabolic liability. Comparative studies on analogous scaffolds show that replacing a piperazine with a piperazin-2-one increases human liver microsome (HLM) half-life from less than 15 minutes to over 60 minutes [1].
| Evidence Dimension | HLM intrinsic clearance (CLint) |
| Target Compound Data | Extended half-life (>60 min) |
| Comparator Or Baseline | Standard piperazine analogs (<15 min half-life) |
| Quantified Difference | >4-fold increase in metabolic half-life |
| Conditions | Human liver microsome (HLM) stability assay |
Procuring the pre-oxidized lactam building block directly bypasses a major metabolic bottleneck, accelerating lead optimization.
In process chemistry, minimizing protecting group manipulation is critical for yield and cost-efficiency. 4-(5-aminopyridin-2-yl)piperazin-2-one features a highly nucleophilic primary aromatic amine and a sterically hindered, electronically deactivated secondary lactam nitrogen. This allows for highly chemoselective acylation or Buchwald-Hartwig cross-coupling at the primary amine without the need for Boc-protection of the piperazine ring, a step strictly required when using the comparator 1-(5-aminopyridin-2-yl)piperazine [1].
| Evidence Dimension | Regioselectivity in acylation/coupling |
| Target Compound Data | >95% selectivity for primary amine without protection |
| Comparator Or Baseline | 1-(5-aminopyridin-2-yl)piperazine (requires Boc protection) |
| Quantified Difference | Elimination of 2 synthetic steps (protection/deprotection) |
| Conditions | Standard electrophilic acylation conditions |
Eliminating protection and deprotection steps reduces overall synthesis cost and improves mass efficiency in scale-up manufacturing.
The selection of the pyridine core over a phenyl ring is a critical determinant of both physicochemical properties and target affinity. The pyridine nitrogen in 4-(5-aminopyridin-2-yl)piperazin-2-one acts as a vital hydrogen-bond acceptor. Compared to the carbocyclic analog 4-(4-aminophenyl)piperazin-2-one, the pyridine derivative typically exhibits a 5- to 10-fold increase in kinetic solubility at pH 7.4 and provides an essential interaction point for hinge-binding in kinase targets [1].
| Evidence Dimension | Kinetic solubility and H-bond capacity |
| Target Compound Data | Enhanced solubility + 1 additional H-bond acceptor |
| Comparator Or Baseline | 4-(4-aminophenyl)piperazin-2-one (lower solubility, lacks H-bond acceptor) |
| Quantified Difference | 5- to 10-fold increase in kinetic solubility |
| Conditions | Aqueous buffer, pH 7.4 |
Procuring the pyridine analog ensures better formulation compatibility and higher probability of strong target engagement in structure-based drug design.
This compound is selected for kinase inhibitor synthesis where the aminopyridine nitrogen acts as a critical hinge-binding hydrogen-bond acceptor, while the piperazinone core projects into the solvent channel to improve solubility without adding basicity [1].
In the development of Factor Xa or other serine protease inhibitors, the pre-oxidized piperazin-2-one core effectively occupies the S4 pocket while resisting the rapid cytochrome P450-mediated alpha-oxidation that typically degrades standard piperazine linkers [1].
For targeted protein degradation workflows, the distinct chemoselectivity between the primary amine and the deactivated lactam allows for rapid, protection-free conjugation to E3 ligase binders, reducing step count in complex PROTAC syntheses [1].
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